molecular formula C15H8ClNO B12893201 5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile CAS No. 61295-26-9

5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile

Cat. No.: B12893201
CAS No.: 61295-26-9
M. Wt: 253.68 g/mol
InChI Key: YCUPAIPSUNNQNY-UHFFFAOYSA-N
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Description

5-Chloro-3-phenylisobenzofuran-1-carbonitrile is an organic compound with the molecular formula C15H8ClNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran core, followed by chlorination and phenylation reactions .

Industrial Production Methods

Industrial production of 5-Chloro-3-phenylisobenzofuran-1-carbonitrile often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-phenylisobenzofuran-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran compounds .

Scientific Research Applications

5-Chloro-3-phenylisobenzofuran-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-phenylisobenzofuran-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-phenyl-2,1-benzisoxazole
  • 5-Chloro-3-phenylbenzo[c]isoxazole
  • 3-Phenyl-5-chloro-benzoisoxazole

Uniqueness

5-Chloro-3-phenylisobenzofuran-1-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

CAS No.

61295-26-9

Molecular Formula

C15H8ClNO

Molecular Weight

253.68 g/mol

IUPAC Name

5-chloro-3-phenyl-2-benzofuran-1-carbonitrile

InChI

InChI=1S/C15H8ClNO/c16-11-6-7-12-13(8-11)15(18-14(12)9-17)10-4-2-1-3-5-10/h1-8H

InChI Key

YCUPAIPSUNNQNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(O2)C#N)Cl

Origin of Product

United States

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